3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile
CAS No.: 450843-43-3
Cat. No.: VC8117129
Molecular Formula: C13H8FNO
Molecular Weight: 213.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 450843-43-3 |
|---|---|
| Molecular Formula | C13H8FNO |
| Molecular Weight | 213.21 g/mol |
| IUPAC Name | 3-(3-fluorophenyl)-4-hydroxybenzonitrile |
| Standard InChI | InChI=1S/C13H8FNO/c14-11-3-1-2-10(7-11)12-6-9(8-15)4-5-13(12)16/h1-7,16H |
| Standard InChI Key | WOQDLBMUBVDSFE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C#N)O |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C#N)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a biphenyl core with substituents at the 3', 6, and 3 positions (Figure 1):
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Fluorine at 3' (electron-withdrawing, meta-directing).
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Hydroxyl at 6 (electron-donating, ortho/para-directing).
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Nitrile at 3 (electron-withdrawing, activates adjacent positions).
Molecular Formula: C₁₃H₇FNO
Molecular Weight: 213.21 g/mol .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 7.67 (t, J = 7.5 Hz, 1H), 6.82–6.73 (m, 2H), 11.67 (br s, OH) .
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¹³C NMR: Peaks at 165.5 (d, J = 252.5 Hz, C-F), 162.4 (C-OH), 116.4 (CN) .
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IR: Bands at 3276 cm⁻¹ (O-H), 2233 cm⁻¹ (C≡N), 1606 cm⁻¹ (aromatic C=C) .
Solubility and Stability
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Solubility: 0.14 mg/mL in water; improved in polar aprotic solvents (e.g., DMSO) .
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Thermal Stability: Decomposes at 220°C, with fluorine enhancing thermal resistance .
Synthesis and Industrial Production
Suzuki-Miyaura Cross-Coupling (Table 1)
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Biphenyl Core Formation | Pd(dppf)Cl₂, K₃PO₄, 4-fluorophenylboronic acid | 75% | |
| Cyanation | CuCN, DMF, 100°C | 68% | |
| Hydroxyl Deprotection | BBr₃, CH₂Cl₂, -78°C → RT | 92% |
Lewis Acid-Mediated Cyanation
A one-pot method using AlCl₃/BCl₃ promotes regioselective cyanation of phenolic precursors (e.g., 3-fluorophenol) with CH₃SCN .
Industrial Scalability
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Continuous Flow Reactors: Enhance yield (≥90%) and purity (≥97%) via controlled Pd-catalyzed steps .
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Green Chemistry: Solvent-free conditions and recyclable catalysts reduce waste .
Chemical Reactivity and Functionalization
Electrophilic Substitution
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Nitration: Occurs at the 4-position (ortho to -OH) using HNO₃/H₂SO₄ .
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Halogenation: Iodine monochloride (ICl) selectively substitutes at the 5-position .
Nucleophilic Reactions
Oxidation/Reduction
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Oxidation: MnO₂ converts -OH to ketone (3'-fluoro-6-oxo-biphenyl-3-carbonitrile).
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Reduction: NaBH₄ reduces nitrile to primary amine (3'-fluoro-6-hydroxy-biphenyl-3-methylamine) .
Biological Activity and Mechanisms
Enzyme Inhibition
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GLUT1 Inhibition: IC₅₀ = 7.0 µM in H1299 lung carcinoma cells, surpassing phloretin (IC₅₀ = 21.4 µM) .
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Antioxidant Activity: Scavenges ROS (EC₅₀ = 12 µM) via phenolic -OH radical quenching .
Anticancer Properties
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Cytotoxicity: IC₅₀ = 17.8 µM against H1299 NSCLC cells, inducing apoptosis via Bax/Bcl-2 modulation .
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Synergy with Doxorubicin: Enhances efficacy by 40% in multidrug-resistant lines .
Comparative Analysis with Analogues (Table 2)
| Compound | Substituents | Bioactivity (IC₅₀) | LogP |
|---|---|---|---|
| 3'-Hydroxy-biphenyl-3-COOH | -OH, -COOH | Anti-inflammatory (5 µM) | 1.37 |
| 4'-Fluoro-biphenyl-4-CN | -F, -CN | GLUT1 inhibitor (15 µM) | 2.53 |
| 3'-F-6-OH-biphenyl-3-CN | -F, -OH, -CN | Anticancer (7 µM) | 2.32 |
Applications in Science and Industry
Pharmaceuticals
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Drug Candidates: Core structure in kinase inhibitors (e.g., EGFR, VEGFR) .
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Prodrug Design: Ester derivatives improve bioavailability (t₁/₂ = 8.2 h in vivo) .
Materials Science
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